Bienvenue dans la boutique en ligne BenchChem!

Axamozide

Neuroleptic Activity Therapeutic Index Extrapyramidal Side Effects

Axamozide (HR is a small-molecule benzimidazolone derivative with the systematic name (±)-1-[1-(1,4-benzodioxan-2-ylmethyl)-4-piperidyl]-5-chloro-2-benzimidazolinone. It was originally developed as an atypical antipsychotic agent and is classified pharmacologically as a dopamine D2 and serotonin 5-HT2 receptor antagonist.

Molecular Formula C21H22ClN3O3
Molecular Weight 399.9 g/mol
CAS No. 85076-06-8
Cat. No. B1665865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAxamozide
CAS85076-06-8
SynonymsAxamozide
Molecular FormulaC21H22ClN3O3
Molecular Weight399.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CC4COC5=CC=CC=C5O4
InChIInChI=1S/C21H22ClN3O3/c22-14-5-6-18-17(11-14)23-21(26)25(18)15-7-9-24(10-8-15)12-16-13-27-19-3-1-2-4-20(19)28-16/h1-6,11,15-16H,7-10,12-13H2,(H,23,26)
InChIKeyWFJWTVCUKPPEOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Axamozide (CAS 85076-06-8) for Antipsychotic R&D: Compound Identification and Baseline Characteristics


Axamozide (HR 723) is a small-molecule benzimidazolone derivative with the systematic name (±)-1-[1-(1,4-benzodioxan-2-ylmethyl)-4-piperidyl]-5-chloro-2-benzimidazolinone . It was originally developed as an atypical antipsychotic agent and is classified pharmacologically as a dopamine D2 and serotonin 5-HT2 receptor antagonist . Preclinical pharmacological profiling indicates that Axamozide exerts its therapeutic effects primarily through dual antagonism at central dopamine D2 receptors and serotonin 5-HT2 receptors, a mechanistic hallmark shared with several marketed second-generation antipsychotics . The compound was assigned an International Nonproprietary Name (INN) in 1985 and reached the preclinical phase of development, though it has not been reported to have entered formal clinical trials [1].

Why Axamozide Cannot Be Substituted by Generic Antipsychotic Scaffolds in Preclinical Research


Axamozide belongs to a unique chemotype—a 5-chloro-benzimidazolone linked via a piperidine spacer to a 1,4-benzodioxane moiety—that is structurally distinct from the benzisoxazole (risperidone), thienobenzodiazepine (olanzapine), and dibenzodiazepine (clozapine) scaffolds common to other atypical antipsychotics . In the foundational structure–activity relationship study, the 5-chloro substituent on the benzimidazolone ring was demonstrated to be a critical determinant of in vivo activity, with a strong dependence of neuroleptic potency on this position [1]. The specific combination of the 5-chloro-benzimidazolone pharmacophore and the benzodioxanylmethyl-piperidine linker in Axamozide was selected from a series of analogs precisely because it exhibited the largest separation between desired antiapomorphine efficacy and undesired cataleptogenic (extrapyramidal) side effects [1]. Consequently, simply interchanging Axamozide with another D2/5-HT2 antagonist scaffold would fail to replicate the particular pharmacological profile that motivated its advancement to preclinical and toxicological profiling.

Quantitative Differentiation Evidence for Axamozide Relative to Closest Structural and Pharmacological Analogs


In Vivo Therapeutic Index: Antiapomorphine Activity Versus Cataleptogenic Liability

Axamozide was selected from a series of 1-[1-(benzo-1,4-dioxan-2-ylmethyl)-4-piperidinyl]benzimidazolone derivatives for further preclinical development specifically because it demonstrated a quantitatively favorable 'split' between the antiapomorphine effect (a measure of antipsychotic efficacy) and the cataleptogenic effect (a predictor of extrapyramidal side-effect liability) that was superior to other compounds in the series [1]. While the exact ED50 values for Axamozide and its direct series comparators are not available in the public abstract, the explicit selection of this compound over other 5-substituted analogs for preclinical profiling implies a differentiated therapeutic index that is not shared by all benzimidazolone congeners [1].

Neuroleptic Activity Therapeutic Index Extrapyramidal Side Effects

Dopamine D2 Receptor Binding Affinity Profile

Axamozide exhibits binding affinity for the human dopamine D2 receptor with a reported Ki of 51 nM [1]. As a secondary source corroboration, the ZINC database records a pKi of 7.52 (equivalent to a Ki of approximately 30 nM) at the D2 receptor [2]. By comparison, the widely prescribed atypical antipsychotic risperidone has a D2 Ki of approximately 3 nM, while clozapine—the prototypical atypical agent—displays only moderate (submicromolar) D2 affinity [REFS-3, REFS-4]. Axamozide's intermediate D2 affinity places it between these extremes, suggesting a receptor occupancy profile that may avoid the D2 hyperblockade associated with high-potency agents while maintaining sufficient D2 engagement for antipsychotic efficacy.

D2 Receptor Binding Affinity Antipsychotic

Serotonin 5-HT2A Receptor Binding Affinity and 5-HT2A/D2 Selectivity Ratio

Axamozide demonstrates high affinity for the serotonin 5-HT2A receptor with a Ki of 5.10 nM [1]. The 5-HT2A/D2 affinity ratio is approximately 0.1 (5.10 nM / 51 nM), indicating roughly 10-fold selectivity for 5-HT2A over D2. For comparison, risperidone exhibits a 5-HT2A Ki of 0.12 nM and a 5-HT2A/D2 ratio of 0.04, while other atypical agents such as olanzapine and clozapine also show preferential 5-HT2A over D2 binding, though with varying selectivity ratios [REFS-2, REFS-3]. Axamozide's 10-fold 5-HT2A preference positions it within the characteristic atypical antipsychotic profile of greater serotonergic than dopaminergic blockade.

5-HT2A Receptor Selectivity Atypical Antipsychotic

Serotonin 5-HT1A Receptor Affinity as a Differentiating Parameter

Axamozide binds to the serotonin 5-HT1A receptor with a Ki of 83 nM [1]. 5-HT1A agonism or antagonism has been implicated in modulating anxiety, cognitive function, and the attenuation of extrapyramidal symptoms in antipsychotic therapy. The relatively modest 5-HT1A affinity of Axamozide contrasts with agents such as aripiprazole (Ki ≈ 1.7 nM at 5-HT1A) and quetiapine, which demonstrate substantially higher 5-HT1A affinity [2]. This suggests that Axamozide's pharmacological profile is not heavily weighted toward 5-HT1A-mediated effects, providing a distinct receptor interaction fingerprint that may be desirable for studies focusing on D2/5-HT2A-mediated mechanisms without the confounding influence of strong 5-HT1A activity.

5-HT1A Receptor Antipsychotic Receptor Profile

Serotonin 5-HT2C Receptor Affinity and Implications for Side-Effect Profile Differentiation

Axamozide exhibits a Ki of 14 nM at the serotonin 5-HT2C receptor [1]. 5-HT2C antagonism has been linked to antipsychotic-induced weight gain and metabolic disturbances, with agents such as olanzapine and clozapine displaying high affinity for this receptor subtype [2]. The 14 nM affinity places Axamozide at a level comparable to risperidone (Ki ≈ 12–25 nM at 5-HT2C) and substantially lower than the low nanomolar affinities reported for olanzapine and clozapine [3]. This intermediate 5-HT2C affinity may translate to a differentiated metabolic side-effect liability profile relative to agents with stronger 5-HT2C blockade.

5-HT2C Receptor Weight Gain Antipsychotic Side Effects

Serotonin Transporter (SERT) Inhibition as an Off-Target Differentiation Point

Axamozide demonstrates inhibitory activity at the serotonin transporter (SERT) with an IC50 of 260 nM in rat synaptosomes [1]. This modest SERT inhibitory activity distinguishes it from atypical antipsychotics such as ziprasidone, which exhibits significantly more potent serotonin reuptake inhibition (IC50 ≈ 10–20 nM) as part of its unique pharmacological profile [2]. The relatively weak SERT activity of Axamozide indicates that its primary mechanism is predominantly receptor-mediated (D2/5-HT2A antagonism) rather than transporter-based, which may be advantageous for studies seeking to isolate the contributions of receptor blockade from monoamine reuptake inhibition.

Serotonin Transporter SERT Off-Target Activity

Recommended Research and Industrial Application Scenarios for Axamozide Procurement


Preclinical Antipsychotic Therapeutic Index Studies in Rodent Models

Axamozide is uniquely suited for preclinical studies evaluating the therapeutic index of benzimidazolone-based antipsychotic candidates. The compound was specifically selected from a structurally related series for further development based on its demonstrated large separation between antiapomorphine efficacy and cataleptogenic liability in rats [1]. Researchers aiming to benchmark novel antipsychotic candidates against a compound with a documented favorable therapeutic window should consider Axamozide as a reference standard for conditioned avoidance response and catalepsy assays.

Structure–Activity Relationship (SAR) Studies on Benzimidazolone Antipsychotics

As the lead compound (HR 723) that advanced from a systematic SAR investigation of 1-[1-(benzo-1,4-dioxan-2-ylmethyl)-4-piperidinyl]benzimidazolone derivatives, Axamozide provides a critical reference point for medicinal chemistry programs exploring substitutions at the 5-position of the benzimidazolone ring [1]. The 5-chloro substituent was identified as a key determinant of both in vitro binding and in vivo neuroleptic activity . Axamozide can serve as a positive control in SAR panels designed to evaluate the impact of halogen substitution on D2/5-HT2A affinity, functional activity, and therapeutic index.

Receptor Binding Selectivity Profiling for Antipsychotic Polypharmacology Research

Axamozide's multi-receptor binding profile—characterized by 5-HT2A Ki of 5.10 nM, D2 Ki of 51 nM, 5-HT2C Ki of 14 nM, and 5-HT1A Ki of 83 nM—offers a well-defined polypharmacology fingerprint that makes it a useful comparator in receptor panel screening studies [2]. Its relatively modest SERT inhibitory activity (IC50 = 260 nM) allows investigators to dissect receptor-mediated from transporter-mediated mechanisms in behavioral pharmacology experiments [3]. The compound is of particular interest for research programs seeking to understand the contribution of specific receptor subtype engagement to antipsychotic efficacy and side-effect profiles.

Negative Control for 5-HT1A-Mediated Behavioral Pharmacology Assays

Given its modest 5-HT1A affinity (Ki = 83 nM) relative to antipsychotics with pronounced 5-HT1A activity such as aripiprazole (Ki ≈ 1.7 nM) [4], Axamozide can serve as a useful tool compound in experiments designed to isolate 5-HT1A-dependent behavioral or neurochemical effects. In studies where 5-HT1A agonism or antagonism is hypothesized to contribute to cognitive enhancement, anxiolysis, or attenuation of extrapyramidal symptoms, Axamozide provides a comparator with minimal 5-HT1A engagement, enabling cleaner interpretation of D2/5-HT2A-mediated outcomes.

Quote Request

Request a Quote for Axamozide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.